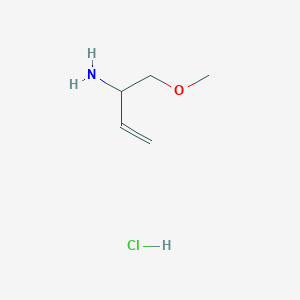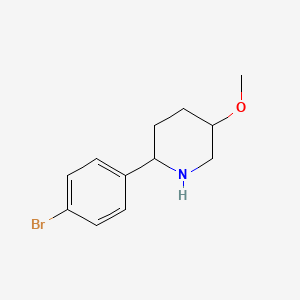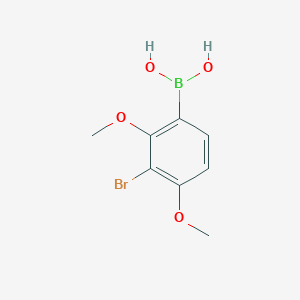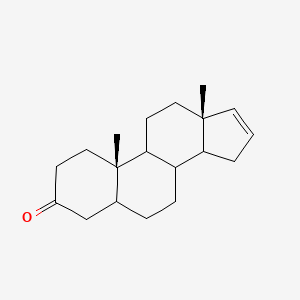![molecular formula C12H14F3NO3 B14800422 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide is a synthetic organic compound that features both methoxy and trifluoromethoxy functional groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide typically involves the reaction of 4-(trifluoromethoxy)benzylamine with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetaldehyde.
Reduction: Formation of 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity .
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethoxy)phenylboronic acid: Used in the synthesis of biologically active molecules.
2,4-disubstituted thiazoles: Known for their antimicrobial and anticancer activities.
Trifluoromethylpyridines: Widely used in agrochemicals and pharmaceuticals.
Uniqueness
2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activities, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLCDCZNPIIAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)


![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)

![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
